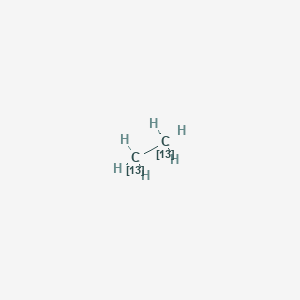
Ethane-13C2
Cat. No. B1625887
Key on ui cas rn:
52026-74-1
M. Wt: 32.055 g/mol
InChI Key: OTMSDBZUPAUEDD-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04703126
Procedure details


The reactor for the dehydrocyclization contained 0.5 liter of Cu-chromite/BaO catalyst in table form (4×4 mm). The reactor was heated to 660° C. and was fed 68 g of 2,6-diethylaniline and 81 g of water per hour. After cooling, a mixture of a heavily organic phase and of a lighter water phase, as well as a waste (discharge) gas, was obtained in the recipient vessel. The waste gas had the following typical composition (vol. percent): 80.0 percent of hydrogen; 2.9 percent of methane; 2.0 percent of ethane; 0.4 percent of ethylene; 2.0 percent of carbon monoxide; and 10.7 percent of carbon dioxide. Obtained per hour were 38 l of waste gas, 59 g of organic raw product and 76 g of water which can be used again. The organic raw product had the following composition:

[Compound]
Name
Cu chromite BaO
Quantity
0.5 L
Type
catalyst
Reaction Step Two










[Compound]
Name
organic raw product
Quantity
59 g
Type
reactant
Reaction Step Twelve

[Compound]
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2].[H][H].C.CC.C=C.[C]=O.C(=O)=O>O>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:4]=1[NH:5][CH:11]=[CH:10]2)[CH3:2] |^3:18|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
Step Two
[Compound]
|
Name
|
Cu chromite BaO
|
|
Quantity
|
0.5 L
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
76 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
81 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Twelve
[Compound]
|
Name
|
organic raw product
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
[Compound]
|
Name
|
raw product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
660 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of a heavily organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Obtained per hour
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C=1C=CC=C2C=CNC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
